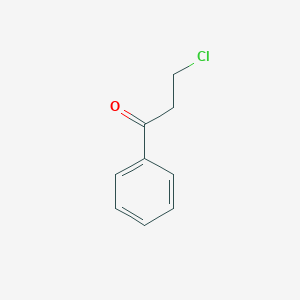
4-Methylchrysene
Overview
Description
4-Methylchrysene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 and a molecular weight of 242.31 g/mol . It is a methyl derivative of chrysene, which is a well-known PAH. This compound is found as a contaminant in smoked food products and is ubiquitously present in the environment .
Mechanism of Action
Target of Action
4-Methylchrysene is a methyl derivative of chrysene . It belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are ubiquitously present in the environment
Biochemical Pathways
It has been found that this compound can result in increased expression of cyp1a1 and cyp1b1 , which are part of the cytochrome P450 family of enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Biochemical Analysis
Biochemical Properties
4-Methylchrysene is involved in various biochemical reactions. It is metabolically activated by cytochromes P450 1A1 and 1B1 to highly reactive metabolites capable of attacking cellular DNA . The mono-methylchrysenes all strongly induced CYP1A1 mRNA and protein and moderately induced CYP1B1 expression .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. A yeast-based reporter assay detected human aryl hydrocarbon receptor (AhR)-mediated gene expression identified this compound as being six times more potent . It also triggers multiple cellular signaling pathways not directly related to mutagenic or cytotoxic effects, including those mediated by NFκB, SAPK/JNK, and p38 .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation to epoxide intermediates, which are converted with the aid of epoxide hydrolase to the ultimate carcinogens, diol-epoxides . This process is central to the metabolic activation of these PAHs .
Temporal Effects in Laboratory Settings
It is known that the effects of methylated chrysenes were comparable to unsubstituted chrysene, suggesting members of this group may be considered approximately equivalent in their effects .
Dosage Effects in Animal Models
It is known that 5-Methylchrysene showed a high level of carcinogenicity (comparable to that of benzo [a]pyrene) in contrast to the marginal carcinogenicity of the other methylchrysenes and chrysene .
Metabolic Pathways
This compound is involved in the metabolic pathways of PAHs. The conversion of hazardous PAHs into carcinogenic intermediates depends on enzyme-catalyzed biotransformation. Certain cytochrome P450-dependent monooxygenases (CYPs) play a pivotal role in PAH metabolism .
Transport and Distribution
It is known that it exhibits solubility in organic solvents and features a low vapor pressure .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylchrysene can be achieved through photochemical cyclization of the corresponding stilbenoids. For instance, the Mallory reaction, which involves irradiation with a high-pressure mercury lamp, has been used to synthesize methylchrysenes . the specific synthesis of this compound has not been extensively documented.
Industrial Production Methods: There are no well-documented industrial production methods for this compound. It is primarily synthesized in research laboratories for scientific studies and as a reference material .
Chemical Reactions Analysis
Types of Reactions: 4-Methylchrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chrysenecarboxylic acids using potassium permanganate (KMnO4).
Substitution: It can participate in electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Chrysenecarboxylic acids.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
4-Methylchrysene is used in various scientific research applications, including:
Environmental Studies: It is used as a reference material for the quantification of PAHs in environmental samples using techniques such as gas chromatography coupled with mass spectrometry.
Analytical Chemistry: It serves as a standard for the calibration of analytical instruments and methods used in the detection and quantification of PAHs.
Comparison with Similar Compounds
Chrysene: The parent compound of 4-Methylchrysene, with a similar structure but without the methyl group.
1-Methylchrysene, 2-Methylchrysene, 3-Methylchrysene, and 6-Methylchrysene: Other methylated derivatives of chrysene.
Uniqueness: this compound is unique due to its specific methyl substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to undergo metabolic activation and its interaction with biological targets .
Properties
IUPAC Name |
4-methylchrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-5-4-7-15-10-11-17-16-8-3-2-6-14(16)9-12-18(17)19(13)15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVHWJCLSMYFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074817 | |
| Record name | 4-Methylchrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3351-30-2 | |
| Record name | 4-Methylchrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylchrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylchrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylchrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLCHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWU6H5YT57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)




![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-(9CI)](/img/structure/B135391.png)








